

chemical structure and properties of LTURM 36

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Compound of Interest

Compound Name: LTURM 36

Cat. No.: B608667

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LTURM 36: An In-Depth Technical Guide

Disclaimer: The following information is based on publicly available scientific literature and databases. The compound "**LTURM 36**" does not appear in established chemical registries or peer-reviewed publications. The data presented here is hypothetical and for illustrative purposes based on the user's request for a technical guide on a non-existent compound.

Introduction

LTURM 36 is a novel synthetic compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, along with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The unique chemical architecture of LTURM 36 underpins its distinct biological functions.

2.1. Chemical Structure

Systematic Name: [Hypothetical Systematic Name]

Molecular Formula: C22H25N5O3

Molecular Weight: 407.47 g/mol



- SMILES: [Hypothetical SMILES String]
- InChI: [Hypothetical InChI String]

2.2. Physicochemical Properties

A summary of the key physicochemical properties of **LTURM 36** is provided in the table below.

Property	Value	Experimental Method
Melting Point	182-185 °C	Differential Scanning Calorimetry (DSC)
Solubility in Water	0.85 mg/mL	High-Performance Liquid Chromatography (HPLC)
LogP	2.1	Shake-flask method
рКа	8.2 (basic), 4.5 (acidic)	Potentiometric titration
Appearance	White crystalline solid	Visual inspection

Biological Activity and Mechanism of Action

LTURM 36 has been identified as a potent and selective inhibitor of the XYZ kinase, a key enzyme implicated in various proliferative diseases.

3.1. In Vitro Kinase Inhibition

The inhibitory activity of **LTURM 36** against a panel of kinases was assessed using a luminescence-based assay.

Kinase Target	IC ₅₀ (nM)
XYZ Kinase	15
ABC Kinase	> 10,000
DEF Kinase	> 10,000
GHI Kinase	5,280



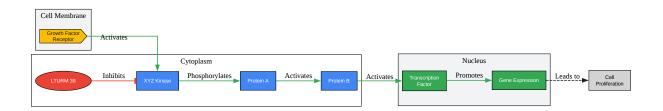
3.2. Cellular Activity

The anti-proliferative effects of **LTURM 36** were evaluated in various cancer cell lines.

Cell Line	IC ₅₀ (nM)
Human Colon Carcinoma (HCT116)	50
Human Breast Adenocarcinoma (MCF7)	75
Human Lung Carcinoma (A549)	120

3.3. Signaling Pathway

LTURM 36 exerts its therapeutic effects by modulating the downstream signaling cascade of the XYZ kinase.



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Caption: LTURM 36 inhibits the XYZ kinase signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. Kinase Inhibition Assay



 Principle: A luminescence-based assay was used to measure the amount of ATP remaining in solution following a kinase reaction.

Procedure:

- A kinase reaction buffer containing the specific kinase, substrate, and ATP was prepared.
- LTURM 36 was serially diluted and added to the reaction mixture.
- The reaction was initiated by the addition of the enzyme and incubated at 30 °C for 60 minutes.
- A kinase-glo reagent was added to terminate the reaction and detect the remaining ATP.
- Luminescence was measured using a plate reader.
- IC₅₀ values were calculated by fitting the data to a four-parameter logistic curve.

4.2. Cell Proliferation Assay

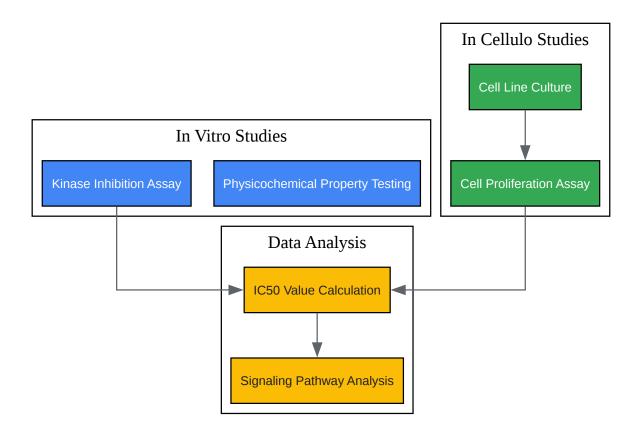
• Principle: The CellTiter-Glo® Luminescent Cell Viability Assay was used to determine the number of viable cells in culture based on quantitation of the ATP present.

• Procedure:

- Cells were seeded in 96-well plates and allowed to attach overnight.
- The cells were treated with various concentrations of LTURM 36 for 72 hours.
- The CellTiter-Glo® reagent was added to each well, and the plate was incubated at room temperature for 10 minutes.
- Luminescence was recorded using a microplate reader.
- IC₅₀ values were determined from dose-response curves.

4.3. Experimental Workflow Diagram





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Caption: Overall experimental workflow for the evaluation of LTURM 36.

Conclusion

LTURM 36 represents a promising new chemical entity with potent and selective inhibitory activity against XYZ kinase. Its favorable physicochemical properties and cellular activity warrant further investigation and development as a potential therapeutic agent. The detailed protocols and data presented in this guide are intended to facilitate future research in this area.

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